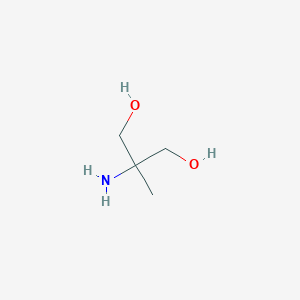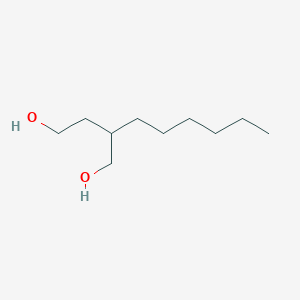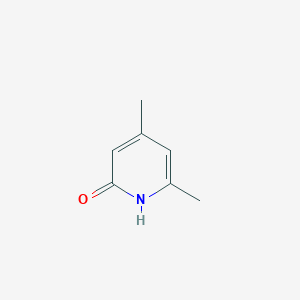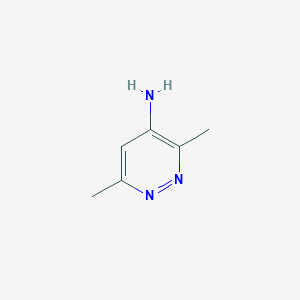
2-Amino-2-methyl-1,3-propanediol
描述
2-Amino-2-methyl-1,3-propanediol is an aminodiol that is propane-1,3-diol substituted by an amino and a methyl group at position 2 . It is used to make surfactants, vulcanization accelerators, and as a biological buffer. It acts as an absorbent for acidic gases and emulsifying agent for cosmetics, mineral oil, leather dressings, textile specialties, and cleaning compounds .
Synthesis Analysis
The synthesis of 2-Amino-2-methyl-1,3-propanediol can be achieved through hydrogenation reactions . One common method involves the reaction of precursors such as acrylonitrile and methanolamine in a hydrogen gas atmosphere .Molecular Structure Analysis
The molecular formula of 2-Amino-2-methyl-1,3-propanediol is C4H11NO2 . The InChI representation is InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction mechanism and kinetics of 2-Amino-2-methyl-1,3-propanediol with CO2 have been investigated . The reaction between aqueous solutions of COS and a sterically hindered primary amine, 2-amino-2-methyl-1,3-propanediol (AMPD), were also investigated at 288-303 K using a stopped-flow technique .Physical And Chemical Properties Analysis
The physical properties such as density, viscosity, refractive index, surface tension, and thermal stability of 2-Amino-2-hydroxymethyl-1,3-propanediol have been studied .科学研究应用
Electrophoresis
2-Amino-2-methyl-1,3-propanediol is used as a buffer component in a SDS-gradient gel electrophoresis system . This system separates polypeptides in the molecular weight range of 1500 to 100,000 .
Isotachophoresis
This compound is used as a spacer in isotachophoresis of proteins . Isotachophoresis is a technique used in the field of biochemistry to separate charged particles.
Alkaline Phosphatase Activity Determination
2-Amino-2-methyl-1,3-propanediol is also used as a buffer for the determination of alkaline phosphatase activity . Alkaline phosphatase is an enzyme found in several tissues throughout the body.
Solid Polymer Electrolytes
It is used in the preparation of solid polymer electrolytes for lithium metal batteries . These electrolytes are crucial for the operation of these batteries.
Methyl Methacrylate Production
This compound is used to obtain methyl methacrylate via a partial oxidation process . Methyl methacrylate is a precursor for polymethyl methacrylate glass .
Biodegradable Thermoplastic Elastomer Synthesis
2-Amino-2-methyl-1,3-propanediol is used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction . These elastomers have wide applications in the field of biomedicine and environmental science.
安全和危害
作用机制
Target of Action
2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile compound with several applications. It is primarily used as a buffer component in biochemical assays . .
Mode of Action
In biochemical assays, it acts as a buffer, maintaining the pH of the solution within a specific range, thereby ensuring the optimal functioning of other components in the system .
Biochemical Pathways
AMPD is involved in the isotachophoresis of proteins, a process that separates proteins based on their isoelectric points . It acts as a spacer, helping to maintain the separation of proteins during the process .
Pharmacokinetics
Given its use in biochemical assays, it is likely to have good water solubility .
Result of Action
In biochemical assays, the use of AMPD as a buffer helps to maintain the stability of the system, ensuring accurate and reliable results . In protein isotachophoresis, it aids in the effective separation of proteins .
Action Environment
The action of AMPD can be influenced by environmental factors such as temperature and pH. For instance, its effectiveness as a buffer depends on the pH of the solution . Furthermore, its solubility might be affected by temperature .
属性
IUPAC Name |
2-amino-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQFBNBSPQBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059430 | |
| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Solid; [Merck Index] Colorless crystalline solid; [Aldrich MSDS] | |
| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-2-methyl-1,3-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00654 [mmHg] | |
| Record name | 2-Amino-2-methyl-1,3-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Amino-2-methyl-1,3-propanediol | |
CAS RN |
115-69-5 | |
| Record name | 2-Amino-2-methyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminomethyl propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-methyl-1,3-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-methylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOMETHYL PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ7BU4QZJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Amino-2-methyl-1,3-propanediol?
A1: 2-Amino-2-methyl-1,3-propanediol, often abbreviated as AMPD, has the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol. Key spectroscopic data includes:
Q2: How does AMPD perform under various conditions, and what are its notable applications due to its stability?
A2: AMPD exhibits good stability under ambient conditions. It is highly soluble in water [] and some organic solvents, making it suitable for various formulations [, , , ]. This property makes it useful as a buffer in biochemical assays [, ] and a component in pharmaceutical formulations [, ]. Additionally, AMPD has been explored as a component in solid-state thermal energy storage materials due to its "plastic crystal" behavior [].
Q3: Is AMPD compatible with calcium salts?
A3: Yes, a key advantage of AMPD is its compatibility with calcium salts. Unlike phosphate and carbonate buffers, AMPD does not precipitate calcium [], making it valuable in applications where calcium presence is critical.
Q4: Does AMPD exhibit any catalytic properties?
A4: While not a catalyst itself, AMPD is used in the synthesis of catalysts. For example, gold nanoparticles have been deposited on AMPD-functionalized kaolinite to create a material effective in catalyzing carbon monoxide oxidation [].
Q5: Has computational chemistry been employed to study AMPD?
A5: Yes, ab initio molecular dynamics simulations and metadynamics have been used to investigate AMPD's role in CO2 capture and release in solutions []. These studies shed light on the reaction mechanisms, particularly emphasizing the crucial role of water in these processes.
Q6: How do structural modifications of AMPD affect its properties?
A6: While specific SAR data is limited within the provided research, structural analogs, like 2-amino-2-methyl-1-propanol (AMP), show differences in CO2 absorption kinetics []. This suggests that modifications to the alkyl chain and the number of hydroxyl groups can significantly impact its reactivity and potential applications.
Q7: How can the stability and bioavailability of AMPD be improved in formulations?
A7: Grape seed extract (GSE), rich in proanthocyanidins, has been shown to significantly enhance the stability of ascorbic acid in solutions containing AMPD at neutral and alkaline pH []. This finding suggests that incorporating stabilizing agents like GSE could be a viable strategy for improving the shelf-life of AMPD-containing formulations.
Q8: What factors influence the dissolution rate of AMPD?
A8: AMPD's dissolution rate, a critical factor influencing its bioavailability, can be significantly impacted by the presence of other excipients. For example, the inclusion of AMPD as a basic excipient in diclofenac salt formulations has been shown to either enhance or retard the dissolution of the drug depending on the specific salt form and concentration of AMPD [].
Q9: What is the role of AMPD in cosmetic formulations?
A10: AMPD is incorporated into various cosmetic formulations, including hair care products. Its alkaline nature allows it to be used as a substitute for ammonium hydroxide in hair bleach, resulting in less hair damage and a less pungent smell [].
Q10: How is AMPD used in analytical chemistry?
A11: AMPD serves as a buffer in analytical techniques. It's particularly useful for assays involving enzymes like alkaline phosphatase, where it acts as both a buffer and a potential phosphoacceptor [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















